molecular formula C7H6BrNO4 B046799 2-Bromo-4-methoxy-6-nitrophenol CAS No. 115929-59-4

2-Bromo-4-methoxy-6-nitrophenol

Cat. No.: B046799
CAS No.: 115929-59-4
M. Wt: 248.03 g/mol
InChI Key: GAVVLRJHVWIDPK-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-nitrophenol typically involves a multi-step process. One common method includes the nitration of 4-methoxyphenol to form 4-methoxy-2-nitrophenol, followed by bromination to introduce the bromine atom at the 2-position . The reaction conditions often involve the use of glacial acetic acid as a solvent and sodium acetate as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of 2-substituted-4-methoxy-6-nitrophenol derivatives.

    Reduction: Formation of 2-bromo-4-methoxy-6-aminophenol.

    Oxidation: Formation of 2-bromo-4-methoxy-6-nitroquinone.

Scientific Research Applications

2-Bromo-4-methoxy-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its phenolic structure.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-nitrophenol largely depends on its interaction with biological molecules. The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The bromine atom can enhance the compound’s reactivity towards nucleophiles, facilitating various biochemical interactions.

Comparison with Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Methoxy-2-nitrophenol
  • 2-Bromo-6-nitrophenol

Comparison: 2-Bromo-4-methoxy-6-nitrophenol is unique due to the simultaneous presence of bromine, methoxy, and nitro groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, 2-Bromo-4-nitrophenol lacks the methoxy group, which can significantly alter its solubility and reactivity. Similarly, 4-Methoxy-2-nitrophenol does not have the bromine atom, affecting its electrophilic substitution reactions.

Properties

IUPAC Name

2-bromo-4-methoxy-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVLRJHVWIDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460567
Record name 2-Bromo-4-methoxy-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115929-59-4
Record name 2-Bromo-4-methoxy-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115929-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2-bromo-4-methoxy-6-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Bromine (16.0 g, 100 mmol) in acetic acid (20 mL) was added into a mixture of 4-methoxy-2-nitrophenol (16.9 g, 100 mmol, sodium acetate (16.4 g, 200 mmol) and acetic acid (100 mL). The mixture was stirred for 30 min at room temperature, and then at 70° C. for 2 h and poured into water (1.5 l) containing concentrated sulfuric acid (10 mL). The precipitated solid filtered and crystallized from (chloroform/hexane) to give a brownish solid, m.p. 116-118° C.; MS m/e 246 (M−H)+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methoxy-2-nitro-phenol (10 g) was dissolved in glacial acetic acid (60 mL) and CH3CO2Na (8.2 g) was added. Next, bromine (3 mL) dissolved in glacial acetic acid (12 mL) was added drop wise to the stirring solution at room temperature. After complete addition of bromine, the mixture was stirred for 30 min at room temperature and then placed in an oil bath at 75° C. for 2 h. After reaction mixture cooled to room temperature, concentrated HCl (500 mL) was slowly added to the mixture followed by addition of ethyl acetate (500 mL). The layers were separated and the organic layer was washed with water, brine, dried (Na2SO4). Flash chromatography on silica gel eluting with 5% ethyl acetate-hexane afforded 8.8 g (60%) of the title compound as a solid. MS: 218 (MH+−30), HPLC tR: 2.40 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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